molecular formula C19H18N2O4S B2939980 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 476210-57-8

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Cat. No. B2939980
CAS RN: 476210-57-8
M. Wt: 370.42
InChI Key: MALZSPIUFLUITG-UHFFFAOYSA-N
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Description

The compound “N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide” is a complex organic molecule. It contains a benzamide group (a carboxamide attached to a benzene ring), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and methoxy groups (OCH3) attached to the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the methoxy groups, and the formation of the benzamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The presence of the thiazole ring and benzamide group would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The thiazole ring and benzamide group could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, while the presence of the thiazole ring could affect its stability and reactivity .

Scientific Research Applications

Chemical Characteristics and Environmental Behavior

Research on parabens, including their occurrence, fate, and behavior in aquatic environments, provides insight into how similar compounds might interact with the environment. Parabens, used as preservatives in various products, have been studied for their biodegradability and persistence in water bodies. Despite efficient removal from wastewater, parabens persist at low concentrations in effluents and surface waters, indicating continuous environmental input. Studies have also investigated the formation of chlorinated by-products of parabens in water, which are more stable and potentially toxic than the parent compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant and Anti-inflammatory Properties

Research on the pharmacological characteristics of various compounds, such as vanillic acid, has shown significant antioxidant and anti-inflammatory properties. These compounds are explored for their potential in treating diseases related to oxidative stress and inflammation. For instance, vanillic acid, a derivative of vanillin, has been recognized for its potential in cosmetics, food flavorings, and as an antioxidant agent (Ingole et al., 2021).

Analytical Methods for Determining Antioxidant Activity

The development of analytical methods to determine antioxidant activity is crucial for assessing the potential health benefits of chemical compounds. Studies reviewing various tests, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) assays, provide frameworks for evaluating the antioxidant capacities of compounds, including those with similar structures to N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide (Munteanu & Apetrei, 2021).

Synthesis and Biological Importance

The synthesis and evaluation of compounds for their biological activities are key areas of research. For example, studies on benzofused thiazole derivatives have explored their antioxidant and anti-inflammatory potentials, highlighting the importance of structural modifications to enhance biological activity. These studies provide a basis for the development of new therapeutic agents with optimized efficacy (Raut et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide” would require appropriate safety precautions. It’s important to avoid contact with skin and eyes, and to avoid inhaling or ingesting the compound .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or materials science, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-23-14-6-4-5-13(9-14)18(22)21-19-20-15(11-26-19)12-7-8-16(24-2)17(10-12)25-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALZSPIUFLUITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide

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